[(3-AMINOPHENYL)AMINO]OXOACETIC ACID
Description
The exact mass of the compound Acetic acid, [(3-aminophenyl)amino]oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36979. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminoanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEUWLIFSPFBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059225 | |
| Record name | Acetic acid, [(3-aminophenyl)amino]oxo- | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-09-7 | |
| Record name | 2-[(3-Aminophenyl)amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-09-7 | |
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| Record name | m-Aminooxanilic acid | |
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| Record name | m-Aminooxanilic acid | |
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| Record name | Acetic acid, 2-[(3-aminophenyl)amino]-2-oxo- | |
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| Record name | Acetic acid, [(3-aminophenyl)amino]oxo- | |
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| Record name | [(3-aminophenyl)amino]oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | M-AMINOOXANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Significance of Aryl Oxoacetic Acid Derivatives in Contemporary Organic Chemistry
Aryl oxoacetic acid derivatives are a class of organic compounds that have garnered considerable attention in modern organic chemistry. msu.edunumberanalytics.com Their general structure, characterized by an aryl group attached to an oxoacetic acid framework, provides a versatile scaffold for the synthesis of more complex molecules. numberanalytics.com These derivatives are recognized for their reactivity, which allows for a variety of chemical transformations, making them valuable intermediates in the creation of diverse molecular architectures. msu.edunumberanalytics.com
The reactivity of the carbonyl group and the acidity of the carboxylic acid function in these derivatives are key to their utility. numberanalytics.com They can participate in a range of reactions, including nucleophilic acyl substitution, esterification, and amidation, enabling the introduction of various functional groups. msu.edu This adaptability has made them crucial components in the synthesis of pharmaceuticals and other biologically active compounds. numberanalytics.comorientjchem.org
Overview of Key Research Domains for 3 Aminophenyl Amino Oxoacetic Acid
Research involving [(3-Aminophenyl)amino]oxoacetic acid primarily spans the fields of medicinal chemistry and material science. Its structural motifs are of particular interest to researchers developing novel therapeutic agents and functional materials. The presence of reactive sites within the molecule allows for its incorporation into larger, more complex structures with specific biological or material properties.
In medicinal chemistry, the focus is often on how the molecule and its derivatives interact with biological targets. In material science, the interest lies in its potential to be a monomer or a precursor for polymers and other advanced materials, where its structural characteristics can influence the properties of the final product.
Fundamental Structural Elements and Their Research Implications
Foundational Preparation Routes
The primary route to synthesizing this compound involves a two-step process: the reduction of 3-nitroaniline (B104315) to 3-phenylenediamine, followed by a condensation reaction with a glyoxylic acid derivative.
Reduction of 3-Nitroaniline to 3-Aminophenylamine
The initial and crucial step in the synthesis is the reduction of the nitro group in 3-nitroaniline to an amine group, yielding 3-aminophenylamine, also known as m-phenylenediamine (B132917). google.com This transformation can be achieved through several methods, primarily categorized as catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely utilized and efficient method for the reduction of nitroarenes. samaterials.com Palladium on carbon (Pd/C) is a prominent heterogeneous catalyst for this transformation due to its high catalytic activity, selectivity, and stability. samaterials.comacs.org The reaction involves the use of hydrogen gas (H₂) in the presence of the Pd/C catalyst. masterorganicchemistry.com
The process is typically carried out in a suitable solvent under controlled temperature and pressure. The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine. masterorganicchemistry.com This method is valued for its clean reaction profile and the ease of catalyst separation and recovery for reuse. google.com The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent. nih.gov
Table 1: Catalytic Hydrogenation of 3-Nitroaniline to 3-Aminophenylamine
| Parameter | Condition |
| Catalyst | Palladium on Carbon (Pd/C) |
| Reactant | 3-Nitroaniline |
| Reducing Agent | Hydrogen Gas (H₂) |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate |
| Temperature | 25-80 °C |
| Pressure | 1-10 atm H₂ |
This table presents typical conditions for the catalytic hydrogenation of 3-nitroaniline. Actual conditions may vary based on specific experimental setups and desired outcomes.
Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an effective and inexpensive reducing agent for converting aromatic nitro compounds to anilines. organic-chemistry.orgresearchgate.net
The reduction using sodium dithionite is typically performed in an aqueous or mixed aqueous-organic solvent system. organic-chemistry.orgreddit.com The reaction mechanism involves the transfer of electrons from the dithionite ion to the nitro group, which is subsequently protonated by the solvent to form the amine. This method is often favored for its mild reaction conditions and high yields. researchgate.net Other chemical reducing agents that can be employed include tin(II) chloride (SnCl₂) in the presence of a strong acid, or sodium sulfide (B99878) (Na₂S). reddit.comwikipedia.orgprepchem.com
Table 2: Chemical Reduction of 3-Nitroaniline to 3-Aminophenylamine
| Reagent | Conditions |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or aqueous/organic solvent, room temperature to reflux |
| Tin(II) Chloride (SnCl₂) / HCl | Ethanolic or acidic solution, reflux |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, heating |
This table outlines common chemical reduction methods for 3-nitroaniline. The choice of reagent and conditions depends on the desired selectivity and scale of the reaction.
Condensation Reactions with Glyoxylic Acid Derivatives
Following the successful reduction of 3-nitroaniline, the resulting 3-aminophenylamine is subjected to a condensation reaction with a glyoxylic acid derivative to form the target molecule, this compound. researchgate.net This reaction involves the formation of an imine intermediate, followed by rearrangement or hydrolysis to yield the final product.
The condensation reaction is typically acid-catalyzed. mdpi.com The optimization of acidic conditions is crucial for maximizing the yield and purity of the product. The pH of the reaction medium influences the reactivity of both the amine and the carbonyl group of the glyoxylic acid derivative. Insufficient acidity may lead to a slow reaction rate, while excessive acidity can lead to the protonation of the amine, rendering it non-nucleophilic.
Commonly used acids for catalysis include mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), as well as organic acids such as acetic acid. researchgate.net The optimal acid concentration is determined empirically for each specific set of reactants and conditions.
The choice of solvent system plays a significant role in the kinetics of the condensation reaction. The solvent must be able to dissolve both the 3-aminophenylamine and the glyoxylic acid derivative to ensure a homogeneous reaction mixture. lu.se Polar protic solvents, such as water or alcohols, can participate in the reaction mechanism by stabilizing charged intermediates and facilitating proton transfer steps.
Contemporary and Emerging Synthetic Approaches
The synthesis of this compound and its derivatives is an area of growing interest, driven by the utility of this scaffold in medicinal chemistry and materials science. Researchers have developed and refined a variety of synthetic methodologies to access these molecules, ranging from classical cross-coupling reactions to modern biocatalytic and microwave-assisted techniques. This section details the contemporary and emerging synthetic approaches for preparing the title compound and related structures.
Ullmann Coupling Strategies for Oxoacetic Acid Derivatives
The Ullmann condensation, a copper-promoted cross-coupling reaction, represents a foundational strategy for the formation of carbon-nitrogen bonds, which is central to the structure of this compound. nih.gov This reaction traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol. nih.gov The variant most relevant to the synthesis of N-aryl amino acid derivatives is the Goldberg reaction, which specifically couples an aniline (B41778) with an aryl halide. nih.gov
The classical Ullmann reaction often required harsh conditions, including high temperatures (frequently over 200°C), polar, high-boiling solvents like nitrobenzene (B124822) or N-methylpyrrolidone, and stoichiometric amounts of copper. nih.govresearchgate.net However, significant advancements have mitigated these challenges. The introduction of bidentate ligands, such as amino acids and diamines, has dramatically improved reaction efficiency, allowing for milder conditions and lower catalyst loadings. researchgate.netnih.gov
The general mechanism, while not fully elucidated, is thought to involve a Cu(I) active species that undergoes oxidative addition to the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov The reactivity of the aryl halide typically follows the trend I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. nih.govrug.nl For the synthesis of a this compound derivative, a potential pathway would involve the copper-catalyzed coupling of a 3-halo-nitrobenzene derivative (as a protected form of 3-aminoaniline) with an aminooxoacetate ester, followed by reduction of the nitro group.
Table 1: Comparison of Classical vs. Modern Ullmann Conditions
| Feature | Classical Ullmann Reaction | Modern Ligand-Accelerated Ullmann Reaction |
|---|---|---|
| Catalyst | Stoichiometric Copper Powder | Catalytic Cu(I) or Cu(II) salts |
| Ligand | None | Often required (e.g., diamines, amino acids) nih.gov |
| Temperature | >200°C researchgate.net | Often <140°C |
| Substrate Scope | Limited, often requires activated aryl halides nih.gov | Broad, includes less reactive aryl chlorides nih.gov |
| Solvent | High-boiling polar solvents (e.g., DMF, Nitrobenzene) nih.gov | Various, including lower-boiling options |
Enzymatic Synthesis Pathways for Related Compounds
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing complex chiral molecules like N-aryl amino acids. acs.org While direct enzymatic synthesis of this compound is not widely reported, pathways for structurally related N-aryl amino acids have been successfully developed. These methods offer high stereoselectivity under mild, environmentally benign conditions. rug.nlacs.org
A notable example is the use of ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). acs.org This enzyme has been shown to catalyze the asymmetric addition of a wide variety of arylamines to fumarate, producing the corresponding N-arylated aspartic acids with high conversion rates and excellent enantiomeric excess (>99% ee). rug.nlacs.org The reaction demonstrates that even weakly nucleophilic aromatic amines can be effectively utilized as substrates by the enzyme. rug.nl This hydroamination strategy creates the crucial Cα stereocenter in a single, highly controlled step. acs.org
Other enzymatic strategies for creating N-functionalized amino acids include the use of oxidoreductases (like reductive aminases and dehydrogenases) for the reductive amination of α-keto acids, and lyases for the conjugate addition of amines to α,β-unsaturated acids. acs.org Although these have been more commonly applied to N-alkyl amino acids, the success of EDDS lyase with arylamines suggests a promising future for the biocatalytic synthesis of N-aryl amino acid scaffolds. nih.gov
Table 2: EDDS Lyase-Catalyzed Synthesis of N-Aryl Aspartic Acid
| Arylamine Substrate | Biocatalyst Loading | Conversion | Isolated Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Aniline | 0.05 mol % | 91% | 80% | >99% | rug.nl |
| 4-Fluoroaniline | 0.05 mol % | 94% | 82% | >99% | acs.org |
| 4-Chloroaniline | 0.05 mol % | >99% | 91% | >99% | acs.org |
| 4-Bromoaniline | 0.05 mol % | >99% | 93% | >99% | acs.org |
Microwave-Assisted Synthesis Techniques for Enhanced Yields
Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, increasing product yields, and improving process efficiency. The technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time compared to conventional heating methods. nih.govnih.gov
In the context of synthesizing heterocyclic compounds and other complex organic molecules, microwave irradiation has proven highly effective. For example, in the synthesis of N,N'-disubstituted formamidines, a key step towards 5-azapurines, switching from conventional heating (70°C for 30 min, 4% yield) to microwave irradiation (140°C for 10 min) increased the product yield to 47%. nih.gov Further optimization of the solvent under microwave conditions pushed the yield to 92%. nih.gov
Similarly, a catalyst- and solvent-free, three-component condensation for preparing (aminomethylene)bisphosphine oxides and bisphosphonates under microwave irradiation afforded products in good to excellent yields (60-85%) in just one hour. mdpi.com These examples highlight the potential of microwave-assisted techniques to significantly enhance the synthesis of this compound, potentially enabling faster, higher-yielding, and more efficient C-N bond formation and condensation reactions.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Formamidine Synthesis | 30 min, 4% (at 70°C) | 10 min, 71-92% (at 140°C) | nih.gov |
| α-Aminophosphonate Synthesis | 3 h, 80% | 5 min, 94% | nih.gov |
| (Aminomethylene)bisphosphine Oxide Synthesis | 18 h, 41% | 1 h, 85% | mdpi.com |
Derivatization Methods for Diaminoacetic Acid Scaffolds
The derivatization of diaminoacetic acid and related scaffolds is a key strategy for building molecular complexity and modulating physicochemical properties. A primary method for derivatizing these structures is the acid-catalyzed condensation between glyoxylic acid (or its esters) and various amides. acs.org This reaction is versatile and can be performed in a range of solvents, including toluene, benzene (B151609), and chloroform, with catalysts such as p-toluenesulfonic acid. acs.org
Beyond building the core structure, derivatization of the amino groups is crucial for analysis and for imparting specific functionalities. Because most amino acids lack a strong chromophore, derivatization is often required for detection by HPLC with UV or fluorescence detectors. acs.orgnih.gov Several reagents are commonly employed for this purpose:
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Reacts rapidly with primary and secondary amines to yield stable, fluorescent derivatives. acs.orgnih.gov
Dansyl Chloride: A versatile reagent that generates fluorescent products with high ionization efficiency, making it suitable for LC-MS/MS analysis. rsc.org
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride): Another common reagent that provides fluorescent derivatives, particularly useful under acidic chromatography conditions. rsc.org
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govrsc.org
These derivatization techniques are not only essential for quantifying the products of a synthesis but can also be integrated into a synthetic strategy to protect one amine while another is being functionalized.
Synthesis of Complex Molecules Incorporating the this compound Moiety
The N-phenylglyoxamide unit, which is structurally analogous to the core of this compound, is a scaffold found in various biologically active molecules. The synthesis of these larger, more complex structures often involves multi-step sequences where the glyoxamide moiety is formed via key amide bond formations or ring-opening reactions.
One relevant synthetic strategy involves the ring-opening of N-acylisatins. For instance, novel antimicrobial agents based on an N-naphthoyl-phenylglyoxamide scaffold were synthesized by reacting N-naphthoylisatin with N,N-dimethylethane-1,2-diamine. nih.govrsc.org This reaction opens the isatin (B1672199) ring to create the phenylglyoxamide structure in a single, efficient step. This approach demonstrates how a pre-functionalized phenylamine precursor (the isatin) can be used to construct the desired (phenyl)amino-oxo-acetyl core within a larger molecular framework.
Strategic Considerations in Synthetic Design
The effective synthesis of this compound and its derivatives requires careful strategic planning. Key considerations include the choice of the core C-N bond-forming reaction, management of reactive functional groups, and the selection of reaction conditions to optimize yield and purity.
A primary strategic choice lies between classical chemical methods and emerging biocatalytic routes.
Chemical Coupling (e.g., Ullmann Reaction): This approach is versatile and well-established. Strategic considerations include the choice of starting materials (aryl iodide vs. bromide vs. chloride) to balance reactivity and cost, and the selection of an appropriate copper/ligand system to ensure high yields under mild conditions. nih.govrug.nl A critical challenge is the management of the two amino groups on the 3-aminophenyl ring, which typically requires an orthogonal protection strategy (e.g., using a nitro group as a precursor to one amine while the other participates in the coupling).
Enzymatic Synthesis: This route offers unparalleled stereoselectivity and operates under green conditions. acs.org The main strategic challenge is identifying or engineering an enzyme with the desired substrate specificity for the precise this compound structure. As shown with EDDS lyase, substrate scope can be broad, but may not always accommodate bulky or electronically different substrates without protein engineering. acs.org
The choice of energy input is another key factor. Microwave-assisted synthesis offers a clear advantage in reducing reaction times and often increasing yields, making it a strategically superior choice for high-throughput synthesis or process optimization where speed and efficiency are paramount. nih.govmdpi.com
Finally, a comprehensive derivatization strategy is essential. This includes not only protecting groups to guide regioselectivity during the synthesis but also the use of derivatizing agents for downstream analysis and purification. The choice of derivatizing agent (e.g., AQC vs. Dansyl Chloride) can be strategically matched to the available analytical instrumentation (HPLC-UV/Fluorescence vs. LC-MS/MS). acs.orgrsc.org
Efficiency and Yield Optimization
The efficient synthesis of this compound, also known as N-(3-aminophenyl)oxamic acid, can be approached through several strategic routes. The primary methods involve the formation of the amide bond between an amine and an oxalic acid derivative.
One common and direct method is the condensation reaction between m-phenylenediamine and a derivative of oxalic acid, such as diethyl oxalate (B1200264). This approach involves refluxing the aromatic amino compound with the oxalate ester. While direct, this method can present challenges in selectivity when only mono-acylation is desired, as the diamine can react at both amino groups.
A more contemporary and often higher-yielding approach for the synthesis of N-aryl oxamic acids is the copper-catalyzed Ullmann-Goldberg cross-coupling reaction. researchgate.netscispace.com This method involves the coupling of an aryl halide with an oxamate (B1226882). For the synthesis of this compound, this would typically involve the coupling of a protected 3-amino-iodobenzene with an oxamate ester, followed by deprotection. The use of a bulky tertiary alkyl group on the oxamate precursor has been shown to be effective in preventing product degradation under the typically basic reaction conditions, leading to moderate to excellent yields. scispace.com Subsequent acid hydrolysis of the resulting oxamate ester then furnishes the final oxamic acid in high yields. scispace.com
The optimization of these reactions often involves careful selection of catalysts, ligands, bases, and solvents to maximize the yield of the desired N-aryl amide. For Ullmann-type couplings, ligands such as phenanthroline and its derivatives have been shown to improve reaction rates and yields. nih.gov
Table 1: Comparison of Synthetic Strategies for N-Aryl Oxamic Acid Formation
| Synthetic Strategy | Reactants | General Conditions | Advantages | Challenges |
| Direct Condensation | Aromatic Amine (e.g., m-phenylenediamine), Oxalic Acid Derivative (e.g., Diethyl Oxalate) | Reflux in a suitable solvent | One-step process | Potential for di-acylation and other byproducts |
| Ullmann-Goldberg Coupling | Aryl Halide, Oxamate Ester | Copper catalyst, Ligand, Base, Elevated temperature | Good to excellent yields, High functional group tolerance | Requires pre-functionalized starting materials, Catalyst and ligand costs |
This table presents generalized conditions and may not be exhaustive.
Stereoselective Synthesis Methodologies for Related Oxoacids
While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, particularly α-hydroxy amides, which are valuable synthetic intermediates. The enantioselective reduction of the α-keto group in N-aryl-α-ketoamides is a key strategy.
Significant progress has been made in the catalytic asymmetric reduction of α-keto amides to yield optically active α-hydroxy amides. For instance, chiral copper(II) complexes paired with specific phosphine (B1218219) ligands, such as (S)-DTBM-SEGPHOS, have been successfully employed. Using hydrosilanes like triethoxysilane (B36694) as the reducing agent, these catalytic systems can achieve excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). nih.gov
Another approach involves ruthenium-based catalysts. For example, RuCl[(R, R)-Teth-TsDPEN] has been used for the reduction of 2-oxo-N,2-diphenyl-acetamide, providing the corresponding (S)-2-hydroxy-N,2-diphenylacetamide. nih.gov While effective in terms of yield, the enantioselectivity can be variable and highly dependent on the substrate and reaction conditions. nih.gov
These methodologies highlight the potential for producing chiral building blocks from α-ketoamide scaffolds. The choice of catalyst, ligand, and reducing agent is paramount in achieving high stereoselectivity.
Table 2: Examples of Catalysts for Stereoselective Reduction of α-Keto Amides
| Catalyst System | Reducing Agent | Product Type | Reported Enantiomeric Excess (ee) |
| CuF₂ / (S)-DTBM-SEGPHOS | (EtO)₃SiH | (R)-α-Hydroxy Amide | Up to 99% |
| RuCl[(R, R)-Teth-TsDPEN] | H₂ | (S)-α-Hydroxy Amide | ~44% |
Data is based on the reduction of model α-keto amides and may vary for different substrates. nih.gov
Challenges and Mitigation Strategies in Byproduct Formation
A significant challenge in the synthesis of this compound and related compounds, particularly when starting from phenylenediamines, is the formation of heterocyclic byproducts. When the ortho-isomer, o-phenylenediamine (B120857), is reacted with oxalic acid or its derivatives, a common side reaction is the formation of 2,3-(1H,4H)-quinoxalinedione. This cyclization reaction is often high-yielding and can be the dominant pathway under certain conditions, such as in the presence of strong acid.
While the target compound is derived from the meta-isomer, m-phenylenediamine, the potential for byproduct formation, though structurally different from quinoxalines, must still be considered. The presence of two nucleophilic amino groups on the same aromatic ring can lead to polymerization or the formation of undesired di-acylated products.
To mitigate the formation of these byproducts and favor mono-amidation, several strategies can be employed:
Use of a Large Excess of the Diamine: This statistical approach can increase the probability of the acylating agent reacting with a fresh diamine molecule rather than the already mono-acylated product. However, this necessitates a subsequent separation of the desired product from the unreacted starting material.
Controlled Addition of Reagents: Slowly adding the acylating agent to the reaction mixture at a controlled temperature can help to minimize the formation of di-acylated byproducts.
Alternative Synthetic Routes: Employing methods like the Ullmann-Goldberg coupling, which starts with a mono-amino-functionalized aryl halide, can circumvent the selectivity issues associated with using a diamine directly. scispace.com
The choice of mitigation strategy depends on factors such as the desired scale of the reaction, the cost of reagents, and the ease of purification.
Table 3: Common Byproducts and Mitigation Approaches
| Reactants | Potential Byproduct | Mitigation Strategy |
| o-Phenylenediamine + Oxalic Acid | 2,3-(1H,4H)-Quinoxalinedione | Use of alternative synthetic routes for N-aryl oxamic acids |
| m-Phenylenediamine + Diethyl Oxalate | Di-acylated product, Polymers | Use of excess diamine, Protecting group strategy, Controlled addition |
Intrinsic Reactivity Profiles of this compound
The reactivity of this compound is characterized by the distinct functionalities present in its structure.
The amino group on the phenyl ring makes the compound susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, analogous reactions with similar aromatic amines suggest that oxidation could lead to the formation of colored products through the coupling of oxidized species. The specific products would depend on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents could potentially lead to polymerization or degradation of the molecule. In some cases, intramolecular cyclization following oxidation of an aniline moiety can occur. nih.gov
The oxo group within the oxoacetic acid moiety is a site for reduction. Standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, would be expected to reduce the ketone to a secondary alcohol, yielding (3-aminophenyl)aminoacetic acid. The specific choice of reducing agent would be crucial to avoid the reduction of the carboxylic acid group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction | Expected Major Product(s) |
| Br₂/FeBr₃ (Bromination) | 2-bromo-5-(2-amino-2-oxoacetamido)benzoic acid and 4-bromo-5-(2-amino-2-oxoacetamido)benzoic acid |
| HNO₃/H₂SO₄ (Nitration) | 2-nitro-5-(2-amino-2-oxoacetamido)benzoic acid and 4-nitro-5-(2-amino-2-oxoacetamido)benzoic acid |
| SO₃/H₂SO₄ (Sulfonation) | 2-sulfo-5-(2-amino-2-oxoacetamido)benzoic acid and 4-sulfo-5-(2-amino-2-oxoacetamido)benzoic acid |
Mechanistic Insights into Synthetic Processes
The synthesis of this compound typically involves a condensation reaction.
The formation of this compound from m-phenylenediamine and oxalic acid proceeds via a nucleophilic acyl substitution mechanism. chemsrc.comstackexchange.com In this reaction, the nucleophilic amino group of m-phenylenediamine attacks one of the electrophilic carbonyl carbons of oxalic acid. libretexts.org This is followed by the elimination of a water molecule in a dehydration step to form the amide bond. libretexts.orgyoutube.comunizin.org The reaction is a classic example of a condensation reaction where two smaller molecules combine to form a larger molecule with the loss of a small molecule, in this case, water. libretexts.org
The mechanism can be broken down into the following key steps:
Protonation of the carbonyl oxygen of oxalic acid: This step is often catalyzed by an acid and increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the m-phenylenediamine's amino group attacks the activated carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the tetrahedral intermediate.
Dehydration: The elimination of a water molecule leads to the formation of the amide linkage.
Acid catalysis plays a dual role in the synthesis of this compound. On one hand, protonation of the carbonyl oxygen of the oxalic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. nih.gov
On the other hand, in a sufficiently acidic solution, the amino group of m-phenylenediamine can be protonated to form an ammonium (B1175870) ion. pressbooks.pub This protonated amine is no longer nucleophilic and cannot initiate the reaction. pressbooks.pub Therefore, the pH of the reaction medium must be carefully controlled. A moderately acidic environment is typically optimal, as it allows for sufficient activation of the carbonyl group without significantly deactivating the amine nucleophile.
Multicomponent Reaction Mechanisms in the Synthesis of Amino Acid and Oxoacetic Acid Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are highly efficient and atom-economical.
Strecker Synthesis: One of the oldest and most well-known MCRs for the synthesis of α-amino acids is the Strecker synthesis. nih.gov
Ugi and Passerini Reactions: The Ugi and Passerini reactions are other prominent examples of MCRs used in the synthesis of peptide and amino acid derivatives. nih.gov
Synthesis of α-Amino Acids: α-Amino acids can be synthesized through various methods, including the amidomalonate synthesis and the reductive amination of α-keto acids. openstax.org The reductive amination of an α-keto acid with ammonia (B1221849) and a reducing agent proceeds through an intermediate imine which is then reduced. openstax.org
The synthesis of this compound itself could potentially be achieved through a multicomponent reaction involving 3-phenylenediamine, an oxoacetic acid equivalent, and a suitable third component, or through a two-component reaction analogous to reductive amination. The mechanism would likely involve the initial formation of an imine between the amine and the oxo group, followed by a subsequent reaction step.
Computational Chemistry and Molecular Modeling of 3 Aminophenyl Amino Oxoacetic Acid
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules like [(3-aminophenyl)amino]oxoacetic acid. This method allows for a detailed examination of the electronic structure and related characteristics of the compound.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT methods is employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.
The electronic structure analysis reveals how electrons are distributed within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Analysis of Chemical Bonding and Intermolecular Interactions
The nature of chemical bonds within this compound can be elucidated using techniques such as Natural Bond Orbital (NBO) analysis. NBO analysis provides information about the hybridization of atomic orbitals and the delocalization of electron density, which is indicative of resonance and hyperconjugative interactions that contribute to molecular stability.
Furthermore, the study of intermolecular interactions is critical for understanding how molecules of this compound interact with each other in a condensed phase. These interactions, which include hydrogen bonding and van der Waals forces, can be modeled to predict the compound's physical properties and crystal packing.
Prediction of Spectroscopic Parameters to Guide Experimental Characterization
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for the aromatic ring protons of this compound are expected to fall in the range of δ 6.5–7.5 ppm. This predictive capability is invaluable for interpreting experimental spectra and verifying the identity and purity of the synthesized compound.
Infrared (IR) spectroscopy is another area where DFT is highly useful. The vibrational frequencies of the different functional groups in the molecule can be calculated and correlated with the peaks observed in an experimental IR spectrum.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (Aromatic) | δ 6.5–7.5 ppm |
| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ |
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ |
Assessment of Chemical Reactivity and Stability
The chemical reactivity of this compound can be assessed through various reactivity descriptors derived from DFT calculations. These descriptors include ionization potential, electron affinity, electronegativity, and global hardness. These values provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its chemical behavior. The compound undergoes several types of chemical reactions, including oxidation.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By calculating the energy of these different conformers, a potential energy surface can be constructed. This energy landscape helps to identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and the predominant shapes it will adopt under different conditions.
Molecular Dynamics (MD) Simulations
While detailed molecular dynamics (MD) simulation studies specifically for this compound are not extensively documented in publicly available literature, this computational technique offers a powerful approach to understanding the dynamic behavior of the molecule over time. MD simulations can model the movement of atoms and molecules, providing a deeper understanding of processes such as conformational changes, solvent effects, and interactions with biological macromolecules. Such simulations would be a valuable next step in the computational investigation of this compound.
Dynamic Conformational Behavior and Molecular Flexibility
The flexibility of a molecule, determined by the rotation around its single bonds, is critical for its biological activity and material properties. Computational methods such as molecular dynamics (MD) simulations can map the potential energy surface of a molecule, revealing its preferred conformations and the energy barriers between them. This analysis helps in understanding how the molecule might adapt its shape to fit into a binding site of a protein or how it might behave in different environments. For this compound, a study of its torsional angles and the resulting conformational landscape would be a key first step in its computational characterization.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Binding Affinities and Interactions with Protein Targets
A primary application of molecular docking is to predict the binding affinity between a small molecule (ligand) and a protein. This is typically expressed as a scoring function that estimates the free energy of binding. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring each one. These scores help in prioritizing compounds for further experimental testing. The types of interactions predicted, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, provide a detailed picture of the binding mode.
Elucidation of Ligand Orientations within Protein Binding Cavities
Beyond just predicting if a molecule will bind, docking reveals the specific orientation, or "pose," of the ligand within the binding cavity. This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity or specificity. Visualizing the docked pose allows chemists to see which parts of the molecule are interacting with specific amino acid residues in the protein.
Advanced Computational Methodologies
More advanced computational methods can provide a more accurate and comprehensive understanding of molecular systems. Techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can calculate the relative binding affinities of a series of ligands with higher accuracy than standard docking scores. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study reactions within enzyme active sites or to more accurately model regions of a molecule where electronic effects are particularly important.
While these computational methodologies are powerful, their application to this compound has not been specifically documented in the available scientific literature. Future research efforts are needed to apply these in-silico techniques to characterize this compound and explore its potential.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It is an extension of Density Functional Theory (DFT), which is a mainstay for calculating the ground-state properties of many-electron systems. cecam.org TD-DFT allows for the investigation of excited states, providing information on the electronic transitions that occur when a molecule absorbs light.
For this compound, TD-DFT calculations can elucidate the relationship between its molecular structure and its absorption of ultraviolet-visible (UV-Vis) light. The calculations would typically involve optimizing the molecule's geometry in its ground state using DFT, followed by the TD-DFT calculation to determine the energies of various electronic excitations. These excitation energies correspond to the wavelengths of light the molecule absorbs.
The electronic spectrum of this compound is expected to be dominated by π→π* and n→π* transitions. The aromatic phenyl ring and the carboxyl group are the primary chromophores. The amino groups, acting as auxochromes, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609) or benzoic acid.
A hypothetical TD-DFT calculation for this compound, performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) in a solvent model to mimic experimental conditions, would yield data similar to that presented in Table 1. The results would show the major electronic transitions, their corresponding absorption wavelengths (λmax), oscillator strengths (f), and the molecular orbitals involved in these transitions. For instance, a study on nucleobases and their analogues using TD-DFT with explicit solvent modeling showed a root mean square error in absorbance λmax values of just 10 nm, highlighting the accuracy of this approach. chemrxiv.org
Table 1: Hypothetical TD-DFT Data for this compound
| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 310 | 0.15 | HOMO → LUMO (π→π) |
| S0 → S2 | 275 | 0.08 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 240 | 0.22 | HOMO → LUMO+1 (π→π) |
| S0 → S4 | 295 | 0.01 | n → π |
Note: This table is a hypothetical representation of expected TD-DFT results.
Hirshfeld Surface Analysis and Interaction Energy Calculations
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the packing environment.
For this compound, the Hirshfeld surface would reveal the nature and extent of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing. The presence of amino and carboxylic acid groups suggests that strong hydrogen bonds (N-H···O and O-H···N) would be significant.
Interaction energy calculations, often performed in conjunction with Hirshfeld analysis, quantify the strength of the different intermolecular interactions. These calculations typically break down the total interaction energy into electrostatic, dispersion, polarization, and repulsion components. This allows for a deeper understanding of the forces driving the crystal packing.
Table 2: Hypothetical Interaction Energy and Hirshfeld Surface Contact Data for this compound
| Interaction Type | Percentage of Hirshfeld Surface (%) | Interaction Energy (kJ/mol) |
| O···H / H···O | 35.5 | - |
| N···H / H···N | 18.2 | - |
| H···H | 25.8 | - |
| C···H / H···C | 15.3 | - |
| C···C | 3.1 | - |
| Others | 2.1 | - |
| Energy Component | - | Value (kJ/mol) |
| Electrostatic | - | -65.2 |
| Dispersion | - | -58.9 |
| Polarization | - | -15.7 |
| Repulsion | - | 45.3 |
| Total | - | -94.5 |
Note: This table is a hypothetical representation based on similar molecules. nih.govresearchgate.net
Computational Pharmacokinetic Analysis (excluding toxicity prediction)
Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, a process crucial in the early stages of drug discovery. sci-hub.se For this compound, various in silico models and web-based platforms, such as SwissADME and pkCSM, can be used to estimate its pharmacokinetic profile based solely on its chemical structure. youtube.comspringernature.com
These predictive models are built on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of known compounds. nih.gov The analysis provides insights into the molecule's drug-likeness and potential for oral bioavailability.
Key parameters that would be evaluated for this compound include:
Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (LogP) are fundamental to predicting absorption.
Lipophilicity: This is a critical factor influencing a drug's ability to cross cell membranes.
Water Solubility: Adequate solubility is essential for absorption and distribution.
Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes (which are key for metabolism) would be generated.
The results of such an analysis are typically presented in a data table, providing a comprehensive overview of the compound's predicted ADME properties.
Table 3: Hypothetical In Silico ADME Profile of this compound
| Property | Predicted Value | Optimal Range |
| Molecular Weight ( g/mol ) | 180.16 | < 500 |
| LogP (octanol/water) | 0.85 | < 5 |
| Hydrogen Bond Donors | 3 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Molar Refractivity | 48.50 | 40 - 130 |
| Topological Polar Surface Area (Ų) | 89.7 | < 140 |
| GI Absorption | High | High |
| BBB Permeant | No | No |
| P-glycoprotein Substrate | No | No |
| CYP1A2 inhibitor | No | No |
| CYP2C19 inhibitor | No | No |
| CYP2C9 inhibitor | No | No |
| CYP2D6 inhibitor | No | No |
| CYP3A4 inhibitor | No | No |
Note: This table is a hypothetical representation of results from a tool like SwissADME. youtube.com
Quantum Mechanical Semi-Empirical Molecular Dynamics Simulations
Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful techniques for studying the dynamic behavior of molecules over time. numberanalytics.com While full QM calculations are computationally expensive for large systems or long timescales, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) and semi-empirical QM methods provide a computationally tractable alternative. mdpi.com
For this compound, semi-empirical molecular dynamics simulations could be employed to explore its conformational landscape, vibrational dynamics, and interactions with solvent molecules. These simulations use simplified quantum mechanical approximations, allowing for the treatment of larger systems and longer simulation times compared to ab initio methods.
A simulation would involve placing the molecule in a box of solvent (e.g., water) and calculating the forces on each atom at discrete time steps using a semi-empirical Hamiltonian. By integrating the equations of motion, the trajectory of the molecule can be followed, revealing how it moves, flexes, and interacts with its environment.
Such simulations could provide insights into:
Conformational Flexibility: Identifying the most stable conformations of the molecule and the energy barriers between them.
Solvation Structure: Analyzing the arrangement of water molecules around the hydrophilic (amino and carboxyl) and hydrophobic (phenyl) parts of the molecule.
Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function can yield the vibrational spectrum, which can be compared with experimental IR and Raman data.
Reaction Dynamics: For studying chemical reactions, QM/MM methods are particularly useful as they can treat the reacting part of the system with a high level of theory while the environment is handled more efficiently with molecular mechanics. acs.orgacs.org
The results from these simulations provide a dynamic picture of the molecule that is not accessible from static calculations, offering a deeper understanding of its behavior in a realistic environment.
Applications in Organic Synthesis and Advanced Materials Science
[(3-Aminophenyl)amino]oxoacetic Acid as a Versatile Synthetic Building Block
The presence of a reactive α-ketoacid function alongside a nucleophilic amino group makes this compound a key starting material for the construction of more elaborate molecular architectures.
Intermediate in the Synthesis of Complex Organic Molecules
While direct, multi-step syntheses of highly complex natural products originating from this compound are not extensively documented in readily available literature, its structural motifs are integral to many biologically active compounds. The synthesis of complex organic compounds often relies on the strategic use of simpler, polyfunctional precursors. chemicalbook.com The dual reactivity of this compound allows for sequential or one-pot reactions to build molecular complexity rapidly. For instance, the amino group can be acylated or alkylated, while the α-ketoacid can undergo condensation or cycloaddition reactions, paving the way for the assembly of intricate molecular frameworks.
Precursor for the Construction of Diverse Heterocyclic Systems
The most significant and well-documented application of this compound is in the synthesis of heterocyclic compounds, particularly those containing nitrogen. The reaction of o-phenylenediamines with α-dicarbonyl compounds is a classic and widely used method for the synthesis of quinoxalines, a class of heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.govorganic-chemistry.org this compound, possessing a glyoxylic acid moiety which is an α-dicarbonyl equivalent, can react with substituted o-phenylenediamines to produce quinoxaline-2-carboxylic acid derivatives. This reaction serves as a powerful tool for generating libraries of quinoxaline-based compounds for drug discovery and development. nih.gov
Beyond quinoxalines, the reactivity of this compound can be harnessed to construct other important heterocyclic scaffolds. For example, its reaction with different reagents can lead to the formation of triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov The general principle of using amino acids for the synthesis of heterocyclic systems is a well-established strategy in organic chemistry. researchgate.net The bifunctional nature of this compound makes it an ideal candidate for multicomponent reactions, which are highly efficient processes for generating molecular diversity. frontiersin.orgscispace.comresearchgate.net For instance, it can potentially be used in the synthesis of benzodiazepines, another important class of pharmacologically active heterocycles, by reacting with appropriate precursors. researchgate.netnih.govwum.edu.plmdpi.com
Rational Functionalization and Derivatization for Novel Compounds
The strategic modification of the this compound scaffold allows for the synthesis of novel compounds with tailored properties and functionalities.
Synthesis of Polyheterocyclic Cage Compounds
Currently, there is a lack of specific literature detailing the direct use of this compound in the synthesis of polyheterocyclic cage compounds. However, the principles of forming complex, three-dimensional structures from simpler building blocks are well-established. The multiple reactive sites on the this compound molecule, particularly after its initial conversion into a heterocyclic system like a quinoxaline (B1680401), could potentially be exploited to build more complex, cage-like architectures through subsequent cyclization reactions.
Integration into Unnatural Amino Acid Scaffolds and Peptidomimetics
Unnatural amino acids are non-proteinogenic amino acids that are synthetically created and have found widespread use in medicinal chemistry and materials science. scispace.comnih.govmdpi.com They can be incorporated into peptides to create peptidomimetics with improved stability, bioavailability, and biological activity. nih.gov The structure of this compound, containing both an amino and a carboxylic acid group, makes it a potential candidate for use as an unnatural amino acid scaffold.
While direct incorporation of the parent compound into a peptide backbone has not been extensively reported, its derivatives, particularly heterocyclic derivatives, can be considered as constrained amino acid analogues. For example, a quinoxaline-2-carboxylic acid synthesized from this compound can be viewed as a rigid dipeptide isostere. The synthesis of peptides containing such heterocyclic amino acids is an active area of research. nih.govresearchgate.net These modified peptides can adopt specific conformations, making them valuable tools for studying protein-protein interactions and for the development of new therapeutics. The synthesis of protected N(alpha)-(omega-aminoalkyl)amino acids and N(alpha)-(omega-carboxyalkyl)amino acids provides a pathway for their incorporation into peptides using solid-phase peptide synthesis (SPPS) methodology. researchgate.net This approach could potentially be adapted for derivatives of this compound.
Potential Contributions to Advanced Materials (based on related compounds)
The application of this compound and its derivatives in advanced materials is an emerging area with significant potential. While direct studies on this specific compound are limited, the properties of related aromatic amines and amino acid-based polymers provide insights into its possible contributions.
Synthetic polymers based on natural amino acids are of great interest due to their biocompatibility and biodegradability. rsc.org Polyamides and poly(amino acid)s are being explored for various biomedical applications, including drug delivery. nih.govmdpi.com The polymerization of derivatives of this compound could lead to the formation of novel functional polymers with unique properties. For instance, the aromatic nature of the phenylenediamine moiety could impart thermal stability and specific electronic properties to the resulting polymer.
Role in Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic linkers. The bifunctional nature of this compound makes it an ideal candidate for an organic linker in MOF synthesis. The carboxylic acid group can coordinate with metal centers, while the amino group can be a site for post-synthetic modification or can influence the framework's properties through hydrogen bonding. rsc.org
The introduction of amino groups into MOF structures has been shown to enhance their properties for specific applications. For example, amino-functionalized MOFs have demonstrated improved performance in the sorption of heavy metals from aqueous solutions. rsc.org The presence of amino groups can also facilitate the aqueous synthesis of carboxylic acid-based MOFs at room temperature through biomimetic crystallization. nih.gov MOFs derived from amino acids have also been investigated for their catalytic activity in reactions like hemiketalization. nih.gov
Applications in Organic Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)
Organic Light-Emitting Devices (OLEDs) are a major technology in displays and solid-state lighting. The performance of OLEDs is highly dependent on the organic materials used in their various layers, including the emissive layer, charge transport layers, and charge injection layers. While direct applications of this compound in OLEDs are not extensively documented in the provided results, its constituent functional groups are present in many molecules used in OLEDs.
For instance, aromatic amines are commonly used as hole-transporting materials. The development of new organic materials, including those with amine functionalities, is crucial for advancing OLED technology. Researchers are continually exploring new molecular designs to achieve high efficiency, long lifetimes, and specific emission colors. nih.govjmaterenvironsci.com The principles of doping organic layers, either p-type in hole-transport layers or n-type in electron-transport layers, are key strategies to improve device performance by enhancing charge injection and transport. jmaterenvironsci.com The delocalized π-electron systems of aromatic compounds are fundamental to their function in OLEDs. arxiv.org
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopy for Structural Identification
Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. For [(3-aminophenyl)amino]oxoacetic acid, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the amine protons, and the acidic protons of the oxoacetic acid group.
The aromatic region is of particular interest. Due to the meta-substitution pattern of the phenyl ring, a complex splitting pattern is expected. The proton situated between the two nitrogen-containing substituents would likely appear as a triplet, while the other aromatic protons would present as doublets or multiplets. The chemical shifts are influenced by the electron-donating nature of the amino group (-NH₂) and the electron-withdrawing nature of the amido group (-NHC(O)COOH). The signals for the amine (-NH₂) and amide (-NH-) protons are typically broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm. ubc.camdpi.comcdnsciencepub.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Amide (-NH-) | ~9.5 - 10.5 | Broad Singlet |
| Aromatic CH | ~6.5 - 7.5 | Multiplet |
Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is predicted to show two signals in the carbonyl region (160-180 ppm) corresponding to the carboxylic acid and amide carbons. rsc.orgorganicchemistrydata.org
The aromatic region will display four distinct signals for the six carbons of the benzene (B151609) ring. The carbons directly attached to the nitrogen atoms (C-1 and C-3) will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons will appear in the typical range of 110-130 ppm. The specific shifts help confirm the meta-substitution pattern. mdpi.comrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Amide Carbonyl (C=O) | ~162 |
| Carboxylic Acid Carbonyl (C=O) | ~158 |
| C-NH₂ (Aromatic) | ~149 |
| C-NH (Aromatic) | ~140 |
Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.
Solid-State ¹³C-CPMAS NMR for Solid-State Structure
While solution-state NMR provides data on molecules in motion, solid-state NMR spectroscopy offers insight into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid form. nih.gov The Cross-Polarization Magic-Angle Spinning (CPMAS) technique is particularly crucial for obtaining high-resolution ¹³C spectra of solid samples. nih.gov
For this compound, ¹³C-CPMAS NMR could be used to:
Identify Polymorphs: Different crystalline forms of the compound would yield distinct solid-state NMR spectra due to differences in molecular packing and intermolecular interactions (e.g., hydrogen bonding).
Determine Conformation: The technique can reveal details about the torsional angles within the molecule in the solid state, such as the orientation of the oxoacetic acid group relative to the phenyl ring.
Probe Intermolecular Interactions: Changes in chemical shifts compared to the solution state can indicate the presence and nature of hydrogen bonds involving the amine, amide, and carboxylic acid groups, which govern the crystal lattice. nih.gov
This method is indispensable for characterizing the bulk material, which can have different properties than the isolated molecule in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Electrospray Ionization (ESI) Coupled with Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar, thermally labile molecules like this compound by creating gaseous ions from a liquid solution. Coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation. nih.govresearchgate.net
In a typical analysis, the compound would first be ionized to produce a protonated molecule [M+H]⁺ (m/z 181.06) or a deprotonated molecule [M-H]⁻ (m/z 179.05). This precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate a series of product ions (fragments). The fragmentation pattern provides a structural fingerprint of the molecule. researchgate.netresearchgate.net
Predicted fragmentation pathways for [M+H]⁺ could include:
Loss of water (H₂O)
Loss of carbon monoxide (CO)
Loss of the carboxylic acid group (-COOH)
Cleavage of the amide bond
Analyzing these fragments allows for the confirmation of the connectivity of the atoms within the molecule.
Quadrupole Time-of-Flight (Q-TOF) Liquid Chromatography-Mass Spectrometry (LC/MS)
For enhanced analytical capability, Liquid Chromatography (LC) is often coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.gov This hyphenated technique combines the separation power of LC with the high mass accuracy and resolution of a Q-TOF analyzer. nih.govyoutube.com
The LC step, likely using a reversed-phase column, would first separate the target compound from any impurities or starting materials. nih.gov The purified analyte then enters the Q-TOF mass spectrometer. The key advantage of Q-TOF is its ability to measure the mass-to-charge ratio with extremely high precision (typically to within 5 ppm). jenck.com This high mass accuracy allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₈H₈N₂O₃), the exact mass of the protonated molecule [M+H]⁺ is 181.0608, which a Q-TOF instrument can readily confirm, distinguishing it from other compounds with the same nominal mass. nih.gov This capability is invaluable for confirming the identity of the compound with a high degree of confidence.
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. By measuring the absorption of infrared radiation, it is possible to identify the specific functional groups present within the molecular structure.
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, the FTIR spectrum would exhibit a series of distinct absorption bands corresponding to its constituent parts: the primary amino group, the secondary amide linkage, the carboxylic acid, and the aromatic phenyl ring.
Table 1: Expected FTIR Peak Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) |
| Secondary Amide | N-H Stretch | 3400 - 3200 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Amide I | C=O Stretch | ~1680 - 1640 |
| Carboxylic Acid | C=O Stretch | ~1725 - 1700 |
| Aromatic Ring | C=C Bending | 1600 - 1450 |
| Secondary Amide | N-H Bend (Amide II) | ~1550 |
| Primary Amine | N-H Scissoring | ~1600 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful variant of FTIR that is particularly useful for analyzing solid and liquid samples directly, including aqueous solutions, with minimal sample preparation. This technique is highly sensitive to the surface of the sample, making it ideal for studying intermolecular interactions. researchgate.net
For this compound, ATR-IR can be employed to probe the hydrogen-bonding networks that form between molecules in the solid state or with solvent molecules (e.g., water) in solution. researchgate.net The N-H bonds of the primary amine and secondary amide, along with the O-H of the carboxylic acid, are all capable of acting as hydrogen bond donors, while the carbonyl oxygens and the amine nitrogen can act as acceptors.
By analyzing shifts in the characteristic stretching and bending frequencies of these groups, detailed information about molecular association and solvation can be obtained. For instance, the interaction with water molecules would be expected to alter the vibrational signatures in the OH-stretching and bending regions. researchgate.net This makes ATR-IR an invaluable tool for understanding how the molecule behaves in a condensed phase or a biological-mimicking environment.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of valence electrons to higher energy states. shu.ac.uk This technique is primarily used to study molecules containing unsaturated groups and aromatic systems, known as chromophores.
The structure of this compound contains several chromophores: the phenyl ring, the amide group, and the carboxylic acid group. The aromatic phenyl ring is expected to produce strong absorption bands in the UV region due to π → π* transitions. The presence of the amino group (-NH₂) on the ring acts as an auxochrome, which typically shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the absorption intensity.
The carbonyl groups within the amide and carboxylic acid moieties can undergo weaker n → π* transitions. shu.ac.uk In some cases, charge-transfer transitions between the electron-donating amino group and electron-accepting parts of the molecule can also give rise to absorption bands. nih.gov The solvent environment can influence the position of these absorption peaks; for example, n → π* transitions often experience a blue shift with increasing solvent polarity. shu.ac.uk
Table 2: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
| Phenyl Ring | π → π | ~200-240 |
| Aminophenyl Group | π → π (shifted) | ~250-300 |
| Carbonyl (Amide, Acid) | n → π* | >300 (weak) |
Rotational Spectroscopy for Gas-Phase Structural Determination
Rotational spectroscopy is a high-resolution technique that provides unparalleled precision in determining the geometric structure of molecules in the gas phase. By measuring the absorption of microwave radiation, it is possible to determine the molecule's principal moments of inertia, from which its rotational constants (A, B, C) are derived. These constants are exquisitely sensitive to the atomic positions, allowing for the calculation of bond lengths and angles with very high accuracy.
For a flexible molecule like this compound, several different low-energy conformations (conformers) are expected to exist, arising from rotation about single bonds. These conformers can be stabilized by weak intramolecular interactions, such as hydrogen bonds between the carboxylic acid proton and the amide oxygen or amine nitrogen. nih.gov
Each distinct conformer possesses a unique set of rotational constants and therefore a unique rotational spectrum. By combining experimental measurements with high-level quantum chemical computations (e.g., Density Functional Theory), each observed spectrum can be assigned to a specific three-dimensional structure. nih.gov This allows for the precise characterization of the dominant shapes the molecule adopts in isolation, free from intermolecular forces.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques such as Cyclic Voltammetry (CV) are used to investigate the redox properties of a compound, providing information on its oxidation and reduction potentials. nih.gov This is particularly relevant for molecules containing electroactive functional groups, such as the aminophenyl moiety in this compound. Aromatic amines are known to be oxidizable.
In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. An oxidation event appears as an anodic peak in the resulting voltammogram. The potential at which this peak occurs (anodic peak potential, Epa) is a measure of the ease of oxidation of the species. nih.gov A lower, less positive potential indicates that the compound is more easily oxidized. The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding reduction peak (cathodic peak, Epc) on the reverse scan. nih.gov
By studying the electrochemical behavior under different conditions, such as varying the pH or scan rate, one can gain further insight into the mechanism of the redox reaction, including the number of electrons and protons transferred. abechem.ir This data is valuable for understanding the molecule's potential role in electron-transfer processes.
Table 3: Key Parameters from Cyclic Voltammetry of this compound
| Parameter | Symbol | Information Provided |
| Anodic Peak Potential | Epa | Potential at which oxidation occurs. |
| Cathodic Peak Potential | Epc | Potential at which reduction occurs (if reversible). |
| Anodic Peak Current | Ipa | Related to the concentration and diffusion of the analyte. |
| Cathodic Peak Current | Ipc | Related to the stability of the oxidized species. |
| Half-wave Potential | E½ | (Epa + Epc)/2; Formal redox potential of the species. |
Molecular Mechanisms of Biological Interactions and Potential Biochemical Transformations Non Clinical Focus
Mechanisms of Molecular Target Engagement and Modulatory Effects
The specific way a molecule like [(3-AMINOPHENYL)AMINO]OXOACETIC ACID interacts with biological systems is determined by its chemical structure. The arrangement of its functional groups—an aminophenyl group linked to an oxoacetic acid moiety—allows for various types of non-covalent interactions that can influence biological macromolecules.
Hydrogen bonds are critical for the specific recognition and binding of small molecules to the active or allosteric sites of proteins such as enzymes and receptors. The structure of this compound possesses several functional groups capable of participating in such interactions.
Potential Hydrogen Bond Donors: The primary amine (-NH2) on the phenyl ring and the nitrogen atom of the amide linkage (-NH-) can donate hydrogen atoms to form hydrogen bonds with electronegative atoms (like oxygen or nitrogen) on amino acid residues of a protein.
Potential Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl group (C=O) and the carboxylic acid group (-COOH) in the oxoacetic acid moiety can accept hydrogen atoms from amino acid residues like serine, threonine, or lysine.
While direct studies on this compound are limited, research on structurally related derivatives that inhibit enzymes demonstrates the importance of these interactions. For instance, docking studies of lithocholic acid derivatives targeting Protein Tyrosine Phosphatase 1B (PTP1B) have revealed that hydrogen bond interactions with amino acid residues in the enzyme are crucial for binding. researchgate.net This suggests that the aminophenyl and oxoacetic acid components of the title compound could facilitate a stable orientation within a protein's binding pocket, modulating its function.
Redox (reduction-oxidation) reactions, which involve the transfer of electrons, are fundamental to numerous cellular processes, including energy metabolism and signal transduction. lumenlearning.comfiveable.me These reactions are essential for generating ATP through cellular respiration and are catalyzed by oxidoreductase enzymes. fiveable.menumberanalytics.com
The oxoacetic acid portion of the molecule contains a ketone and a carboxylic acid. This structure has the potential to participate in cellular redox chemistry. Molecules with similar alpha-keto acid structures are known intermediates in major metabolic pathways. The oxoacetic acid moiety could theoretically act as a substrate for dehydrogenase enzymes or participate in reactions that influence the cellular redox state, which is maintained by a balance of reducing agents (like NADH and glutathione) and oxidizing agents (like NAD+ and reactive oxygen species). nih.govnih.gov
For example, certain L-amino acid oxidases, which are redox enzymes, induce significant oxidative stress through the generation of hydrogen peroxide during their enzymatic reactions, an effect that has been explored for its therapeutic potential. nih.gov The potential for the oxoacetic acid moiety to interact with such enzyme systems and influence cellular redox homeostasis remains an area for further investigation.
Research into Antimicrobial Mechanisms
Amino acids and their derivatives are a known class of antimicrobial agents. nih.gov Their mechanisms often involve interfering with essential microbial biosynthetic pathways that are not present in mammalian cells, making them attractive targets for drug development. nih.gov For instance, some amino acid analogs act as effective enzyme inhibitors by mimicking the transition states of natural substrates. nih.gov Other antimicrobial peptides can kill microbes by penetrating their cell membranes and causing lysis. nih.gov
While there is a broad basis for the antimicrobial potential of amino acid-based compounds, specific research focusing on the antimicrobial mechanisms of this compound is not prominent in available literature. Future studies could explore whether this compound or its derivatives can inhibit key bacterial enzymes or disrupt microbial cell integrity, similar to other compounds in its chemical class.
Exploration of Anticancer Mechanisms
The exploration of anticancer mechanisms for novel compounds often involves investigating their ability to interfere with signaling pathways that are dysregulated in cancer cells. Protein tyrosine phosphatases (PTPs), such as PTP1B, are recognized as key regulators of oncogenic signaling pathways, including those related to the epidermal growth factor (EGF). nih.gov Therefore, inhibitors of these enzymes have therapeutic potential in oncology.
Given that structurally related compounds show inhibitory activity against PTP1B, one potential avenue for the anticancer activity of this compound could be through the modulation of such cancer-relevant enzymes. nih.gov Furthermore, some compounds exert anticancer effects by inducing oxidative stress. nih.gov L-amino acid oxidases, for example, can produce cytotoxic levels of reactive oxygen species (ROS). nih.gov However, this mechanism can be complex, as some cancer cells may develop tolerance by upregulating protective pathways in response to the oxidative stress. nih.gov The potential for this compound to act as an anticancer agent, possibly through enzyme inhibition or redox modulation, warrants further scientific exploration.
Enzyme Inhibition Studies (on structurally related derivatives)
While direct enzyme inhibition data for this compound is limited, extensive research has been conducted on structurally related derivatives, particularly focusing on their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B).
PTP1B is a key enzyme that acts as a negative regulator in several critical signaling pathways, most notably the insulin (B600854) and leptin pathways. utmb.edu By dephosphorylating the insulin receptor, PTP1B can induce insulin resistance, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govutmb.edu Consequently, the development of selective PTP1B inhibitors is a major focus of pharmaceutical research. utmb.edu
Studies have identified several small molecule inhibitors of PTP1B that are structurally related to this compound, particularly those containing oxoacetic acid or similar moieties. These inhibitors have demonstrated varied mechanisms of action.
Competitive Inhibition: An uncharged thioxothiazolidinone derivative was identified as a competitive inhibitor of PTP1B. nih.gov This mode of inhibition suggests the molecule directly competes with the enzyme's natural substrate for binding at the active site.
Uncompetitive Inhibition: In contrast, certain lithocholic acid derivatives featuring a benzylaminomethyl group were found to be uncompetitive inhibitors of PTP1B. researchgate.net This indicates that they bind to the enzyme-substrate complex rather than the free enzyme.
Non-competitive Inhibition: The small molecule inhibitor Trodusquemine acts as a non-competitive inhibitor, binding to the C-terminal domain of PTP1B, which is an allosteric site away from the active center. nih.gov
The table below summarizes findings from studies on various PTP1B inhibitors, highlighting the diversity of chemical structures and inhibitory mechanisms being explored.
Table 1: Research Findings on Structurally Related PTP1B Inhibitors
| Derivative Class | Inhibition Mechanism | Target Enzyme | Key Findings | Reference |
| Thioxothiazolidinone Derivatives | Competitive | PTP1B | Identified as effective, cell-permeable inhibitors that sensitized cells to insulin. | nih.gov |
| Lithocholic Acid Derivatives | Uncompetitive | PTP1B | Exhibited potent and selective inhibition of PTP1B over the related enzyme TCPTP. | researchgate.net |
| Trodusquemine (MSI-1436) | Non-competitive (Allosteric) | PTP1B | Showed excellent specificity for PTP1B by binding to its C-terminal domain. | nih.gov |
| General Small Molecules | Not specified | PTP1B | A study identified several small molecules showing micromolar range inhibition in vitro. | utmb.edu |
Inhibition of Acetylcholinesterase, α-Glycosidase, and Carbonic Anhydrase
Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of AChE are used to treat conditions like Alzheimer's disease. The inhibitory potential of a compound is often related to its ability to interact with the active site of the enzyme. Structure-activity relationship (SAR) studies of various AChE inhibitors have highlighted the importance of aromatic rings and specific functional groups for effective binding. nih.govunibo.itnih.gov While no studies have specifically tested this compound, the presence of the aminophenyl moiety suggests a potential, albeit unconfirmed, interaction with the enzyme's peripheral anionic site or catalytic active site.
α-Glycosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage blood sugar levels in diabetic patients. researchgate.netdrugbank.com Phenolic and aminophenyl compounds have been explored as potential α-glucosidase inhibitors. A study on the chemical constituents of Moringa oleifera seeds identified (4-aminophenyl)acetic acid, a structurally related compound, though its specific inhibitory activity was not detailed. nih.gov The potential for this compound to inhibit this enzyme would depend on its ability to mimic the structure of natural substrates and bind to the enzyme's active site.
Carbonic Anhydrase (CA): CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. CA inhibitors are used as diuretics and to treat glaucoma. researchgate.net Primary aromatic sulfonamides are a well-known class of CA inhibitors. nih.gov Although this compound is not a sulfonamide, other classes of compounds, including those with amino acid-like structures, have been shown to interact with and in some cases activate CAs. nih.gov The presence of the amino and carboxylic acid groups in this compound suggests a potential for interaction with the zinc ion in the active site of carbonic anhydrase, but this remains speculative without direct experimental data.
Involvement in Biochemical Pathways
The metabolic fate of a xenobiotic compound like this compound is a critical aspect of its biochemical profile. The following sections explore its potential involvement in key metabolic pathways.
Role in the Mercapturic Acid Pathway (General Mechanism)
The mercapturic acid pathway is a major route for the detoxification of a wide range of xenobiotics, including aromatic amines. nih.govresearchgate.netnih.gov This pathway involves the conjugation of the electrophilic compound or its metabolite with glutathione (B108866) (GSH), followed by a series of enzymatic reactions that ultimately lead to the formation of a water-soluble mercapturic acid (an N-acetylcysteine conjugate) that can be readily excreted.
Aromatic amines can be metabolically activated to reactive electrophilic species, which are then substrates for glutathione S-transferases (GSTs), the initial and key enzymes in the mercapturic acid pathway. nih.gov Given that this compound is an aromatic amine, it is plausible that it could be metabolized via this pathway. The general mechanism would likely involve:
Metabolic Activation: The aminophenyl group could undergo oxidation to form a reactive intermediate.
Glutathione Conjugation: The reactive intermediate would then be conjugated with glutathione, catalyzed by a GST.
Further Processing: The resulting glutathione conjugate would be sequentially cleaved by γ-glutamyltransferase and dipeptidases to form a cysteine conjugate.
N-Acetylation: Finally, the cysteine conjugate would be N-acetylated by N-acetyltransferase to form the mercapturic acid, which is then eliminated from the body.
It is important to note that this is a generalized pathway for aromatic amines, and the specific metabolites of this compound have not been identified.
Insights into Cofactor Binding in Related Enzymatic Systems
Many enzymes involved in the metabolism of amino compounds, including aromatic amines, require cofactors to function. Cofactors are non-protein chemical compounds that are essential for an enzyme's catalytic activity. nih.gov For enzymes that metabolize aromatic amines, cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP), flavin adenine (B156593) dinucleotide (FAD), and various metal ions are often crucial.
For instance, aniline (B41778) dioxygenase, an enzyme that acts on aniline (a simple aromatic amine), is a Rieske nonheme-iron dioxygenase that requires an iron-sulfur cluster and a mononuclear iron center as cofactors. The binding of the substrate in the active site is influenced by the surrounding amino acid residues, which in turn coordinate with these cofactors.
While there is no specific information on enzymes that metabolize this compound, it is reasonable to assume that its biotransformation would be catalyzed by enzymes that utilize such cofactors. The aminophenyl moiety would likely be the primary site of interaction within the enzyme's active site, and the binding and orientation of the substrate would be directed by interactions with the enzyme's amino acid residues and the resident cofactor. The oxoacetic acid portion of the molecule could also play a significant role in orienting the compound within the active site through hydrogen bonding or ionic interactions.
Structure Activity Relationship Sar Studies and Rational Ligand Design Principles
Influence of Substituents on Molecular Interactions and Biological Activity
The biological profile of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms and functional groups. In the case of [(3-aminophenyl)amino]oxoacetic acid and its analogs, the aminophenyl group and the oxoacetic acid moiety are key determinants of their reactivity and interaction with biological targets.
Studies on related structures, such as 3-amidinophenylalanine derivatives, have highlighted the importance of the meta-position for creating potent inhibitors of enzymes like thrombin. nih.gov The meta-substitution pattern creates a specific vector for the substituent that can be crucial for fitting into the active site of a target protein. Research involving the genetic incorporation of twelve different meta-substituted phenylalanine derivatives demonstrated that the meta position can interact with hydrophobic pockets within protein binding sites. nih.gov This suggests that the 3-aminophenyl group can anchor the molecule in a specific orientation within a binding pocket, a key aspect of molecular recognition.
In terms of reactivity, the electronic nature of the aminophenyl ring influences the adjacent amide bond. The amino group, being an electron-donating group, can affect the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbons. This has implications for the molecule's metabolic stability and its potential to engage in covalent interactions with a target.
Investigations into ring-opened serotonin (B10506) analogs, such as 3-(2-amino-5-hydroxy-phenyl)-3-oxo-propanamine, have shown that modifications to the aminophenyl ring, like the removal of a hydroxyl group, can significantly alter biological activity, shifting a compound from an agonist to an antagonist. nih.gov This underscores the pivotal role of the substitution pattern on the phenyl ring in defining the nature of the biological response.
The systematic substitution of functional groups on the this compound core is a fundamental strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and optimize molecular properties. The structure of diphenylamine (B1679370) derivatives, for instance, plays a significant role in their antioxidant and other biological properties. nih.gov
The core of this compound can be viewed as a derivative of N-phenylacetamide. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that substitutions on the phenyl ring are critical for anticonvulsant activity. nih.gov For example, derivatives with a 3-(trifluoromethyl)anilide group showed significant activity in the maximal electroshock (MES) seizure model, whereas many 3-chloroanilide analogs were inactive. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric nature of the substituents.
The following table summarizes the anticonvulsant activity of selected N-phenylacetamide derivatives, illustrating the impact of phenyl ring substitution.
| Compound ID | Phenyl Ring Substituent | MES Screen (mice) ED50 (mg/kg) | Neurological Toxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) |
| Derivative A | 3-CF3 | 28.5 | > 300 | > 10.5 |
| Derivative B | 3-Cl | > 300 | - | - |
| Derivative C | 4-Cl | 89.7 | > 300 | > 3.3 |
| Derivative D | 4-CH3 | > 100 | - | - |
Data synthesized from studies on N-phenylacetamide analogs. nih.gov
These findings demonstrate that small changes to the substitution pattern can lead to dramatic shifts in biological activity, a cornerstone principle of SAR.
Rational Ligand Design Methodologies
Building on the foundational knowledge of SAR, medicinal chemists employ various rational design strategies to develop new molecules with improved therapeutic profiles. These methodologies range from modifying existing chemical scaffolds to using sophisticated computational tools to predict binding and activity.
Scaffold-based design utilizes a core molecular structure, such as this compound, as a template for generating a library of related compounds. This approach is efficient as it leverages established synthetic routes and focuses on modifying peripheral functional groups to enhance activity and selectivity. The N-phenyl-2-(phenyl-amino) acetamide (B32628) framework, for example, has been identified as a promising template for developing novel and potent anticoagulant derivatives that act as Factor VIIa inhibitors. ijper.org
Chemical modification strategies often involve late-stage functionalization, where a core scaffold is altered in the final steps of a synthetic sequence. This allows for the rapid generation of diverse analogs. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized to explore new antibacterial agents. nih.gov The synthesis typically involves the reaction of an amine with an activated carboxylic acid or its derivative, a reaction central to the formation of the this compound structure itself. ijper.orgmdpi.com Research on metallo-β-lactamase inhibitors has shown that evolving a scaffold, such as creating a rigid tricyclic benzobisheterocycle from a more flexible one, can significantly enhance potency against target enzymes. nih.gov
Computer-Assisted Molecular Design (CAMD) has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and the de novo design of novel inhibitors. nih.gov These computational approaches can significantly reduce the time and cost associated with identifying promising lead compounds. mdpi.com
Techniques like molecular docking are used to predict how a ligand, such as a derivative of this compound, will bind to the three-dimensional structure of a target protein. For instance, molecular docking was used to predict the binding modes of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors. researchgate.net Similarly, computational studies on nitramino derivatives have been used to determine their thermodynamic and explosive characteristics, showcasing the versatility of these methods. rsc.org By simulating the interactions between the ligand and the active site, researchers can prioritize which novel compounds to synthesize and test, focusing on those with the highest predicted binding affinity and best fit.
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. dovepress.com This model serves as a 3D query to search for new, structurally diverse molecules that can also fit the model and thus are likely to be active.
For example, a pharmacophore model for N-hydroxyphenyl acrylamide (B121943) inhibitors of human cancer leukemia K562 cells was developed. researchgate.net The best model consisted of five points: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model was then used to create a 3D-QSAR (Quantitative Structure-Activity Relationship) model, which could predict the activity of new compounds.
In the context of this compound derivatives, a pharmacophore model would define the ideal spatial relationships between the aromatic ring, the amino group, and the oxoacetic acid moiety for optimal binding to a target. This model can then be used to guide the design of new analogs with enhanced selectivity, ensuring they interact strongly with the desired target while having minimal affinity for off-target proteins, thereby reducing the potential for side effects. Molecular modeling of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids, which share structural similarities, suggested a 'Y'-like shape for binding to urease, which is a form of pharmacophore hypothesis. nih.gov
Computational Approaches to SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) for novel compounds is a cornerstone of modern drug discovery and development. For this compound and its analogs, computational methods provide a powerful lens through which to understand how molecular structure influences biological activity. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, enable the rational design of more potent and selective molecules.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding synthetic efforts toward more promising candidates.
In the context of this compound derivatives, a QSAR study would typically involve the generation of a dataset of structurally related molecules with their corresponding measured biological activities. For each molecule, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a predictive model.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related classes of compounds, such as aryloxamic acids and other amino acid derivatives. For instance, research on aryloxamic acid derivatives has demonstrated the importance of substituents on the aromatic ring in modulating biological activity. nih.gov A hypothetical QSAR model for a series of this compound analogs might reveal similar dependencies.
Hypothetical QSAR Data for this compound Analogs
| Compound ID | R-group (at phenyl ring) | logP | Electronic Parameter (Hammett's σ) | Predicted Activity (IC₅₀, µM) |
| 1 | H | 1.2 | 0.00 | 10.5 |
| 2 | 4-Cl | 1.9 | 0.23 | 5.2 |
| 3 | 4-CH₃ | 1.7 | -0.17 | 8.1 |
| 4 | 4-NO₂ | 1.1 | 0.78 | 2.3 |
| 5 | 3-OCH₃ | 1.3 | 0.12 | 7.5 |
This table is a hypothetical representation to illustrate the principles of a QSAR study. The values are not based on experimental data for this specific compound series.
The development of a robust QSAR model is often assessed by its statistical significance, indicated by a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²). Such models can be instrumental in prioritizing the synthesis of novel derivatives with enhanced biological profiles.
Molecular Docking for Binding Affinity Prediction in SAR Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as this compound or its analogs, might bind to the active site of a target protein. This information is invaluable for understanding the molecular basis of activity and for designing new ligands with improved binding affinity and selectivity.
The process of molecular docking involves several key steps. First, a three-dimensional structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The ligand structure is also generated and optimized. Docking algorithms then systematically explore different possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding energy.
For this compound, a molecular docking study would aim to identify key interactions between the ligand and the amino acid residues of its target protein. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amino group and the oxoacetic acid moiety of the compound are likely to participate in hydrogen bonding with polar residues in the binding site. The phenyl ring can engage in hydrophobic or pi-stacking interactions.
Insights from docking studies on related molecules, such as aryloxamic acid derivatives binding to the rat liver nuclear L-T3 receptor, have highlighted the critical role of specific substitutions on the aromatic ring in achieving high binding affinity. nih.gov A similar approach for this compound would involve docking a series of its derivatives to a target protein and analyzing the resulting binding modes and scores.
Hypothetical Molecular Docking Results for this compound Analogs
| Compound ID | R-group (at phenyl ring) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | H | -7.2 | Asp121, Arg154 |
| 2 | 4-Cl | -8.1 | Asp121, Arg154, Phe201 |
| 3 | 4-CH₃ | -7.5 | Asp121, Arg154, Val189 |
| 4 | 4-NO₂ | -8.9 | Asp121, Arg154, Asn158 |
| 5 | 3-OCH₃ | -7.8 | Asp121, Arg154, Ser124 |
This table is a hypothetical representation to illustrate the principles of a molecular docking study. The values and interacting residues are not based on experimental data for this specific compound series.
The predicted binding affinities and interaction patterns from molecular docking can be correlated with experimental biological activities to build a more comprehensive understanding of the SAR. This integrated computational approach, combining QSAR and molecular docking, provides a powerful platform for the rational design and optimization of new chemical entities based on the this compound scaffold.
Research Gaps, Unaddressed Challenges, and Future Directions
Exploration of Undiscovered Synthetic Routes and Optimization of Existing Methodologies
Current synthetic strategies for [(3-AMINOPHENYL)AMINO]OXOACETIC ACID and its analogs, N-aryl oxamic acids, are not extensively documented in publicly available literature. The exploration of novel and more efficient synthetic routes is a critical first step to enable broader research into its properties and applications.
Undiscovered Synthetic Routes:
Future research should focus on developing innovative synthetic methodologies. Potential avenues include:
Copper-Catalyzed Cross-Coupling Reactions: Inspired by the synthesis of other N-aryl amides, copper-catalyzed coupling of 3-phenylenediamine with oxamic acid derivatives could offer a direct and efficient route. The development of a simple, economical, and highly efficient catalytic system, potentially using copper, would be a significant advancement researchgate.net.
Organocatalytic Approaches: The use of N-heterocyclic carbenes (NHCs) as organocatalysts has shown promise in the atroposelective synthesis of N-aryl imides chemrxiv.orgchemrxiv.org. Investigating NHC-catalyzed reactions between 3-phenylenediamine and suitable C2 synthons could lead to mild and highly selective synthetic methods.
Flow Chemistry: Continuous-flow reaction systems could be explored for the synthesis of N-aryl cyclic amines from anilines and cyclic ethers, a methodology that might be adapted for the synthesis of this compound, potentially offering advantages in terms of safety, scalability, and product purity mdpi.com.
Optimization of Existing Methodologies:
For any existing, albeit not widely published, synthetic methods, a systematic optimization of reaction parameters is necessary. This includes:
| Parameter | Area for Optimization |
| Catalyst System | Screening of different metal catalysts (e.g., palladium, copper) and ligands to improve yield and selectivity. |
| Solvent Effects | Investigation of various solvents to enhance reactant solubility and reaction rates. |
| Reaction Conditions | Optimization of temperature, pressure, and reaction time to minimize side products and energy consumption. |
| Starting Materials | Exploration of alternative and more readily available starting materials. |
A detailed study of these parameters will be crucial for developing a robust and economically viable synthesis of this compound.
Comprehensive Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and developing new synthetic strategies. The formation of the amide bond is a key step, and its mechanism warrants detailed investigation.
The reaction likely proceeds through a nucleophilic acyl substitution mechanism. Key steps to investigate include:
Activation of the Carboxylic Acid: The carboxylic acid group of an oxamic acid precursor would likely need to be activated to facilitate nucleophilic attack by the amino group of 3-phenylenediamine. This could involve conversion to an acyl chloride, ester, or in-situ activation with coupling agents.
Nucleophilic Attack: The amino group of 3-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, which then collapses to form the amide bond and eliminate a leaving group.
Future research should employ a combination of experimental and computational methods to elucidate these mechanistic details. This could involve kinetic studies, isotopic labeling experiments, and density functional theory (DFT) calculations to map the reaction pathway and identify transition states. Understanding the electronic and steric effects of substituents on the phenylenediamine ring will also be crucial for predicting reactivity and selectivity.
Experimental Validation and Refinement of Computational Predictions
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. However, these theoretical predictions must be rigorously validated through experimental work.
A study on substituted anilines demonstrated the use of computational chemistry to predict their metabolism, specifically N-acetylation and the subsequent formation of N-oxanilic acids tandfonline.comnih.gov. The models developed in that study identified key physicochemical properties, such as the partial atomic charge on the amine nitrogen and the nucleophilic susceptibility of the aromatic ring, as important predictors of metabolic fate tandfonline.comnih.gov.
For this compound, similar computational models could be developed to predict its:
Reactivity: Predicting the most likely sites for electrophilic and nucleophilic attack.
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.
Conformational Preferences: Determining the most stable three-dimensional structures of the molecule.
Potential Biological Activity: Docking studies with various protein targets to predict potential binding interactions.
Experimental Validation:
The predictions from these computational models must be compared with experimental data. For instance, predicted reaction outcomes should be tested in the laboratory, and calculated spectroscopic data should be compared with experimentally obtained spectra. Any discrepancies between theoretical predictions and experimental results will provide valuable feedback for refining the computational models, leading to a more accurate and predictive understanding of the molecule's behavior.
Discovery of Novel Applications in Catalysis and Emerging Materials Science
The unique structural features of this compound, including its aromatic amine, amide, and carboxylic acid functionalities, suggest its potential for a range of applications in catalysis and materials science.
Catalysis:
The presence of nitrogen and oxygen donor atoms makes this molecule a potential ligand for transition metal catalysts. Research on N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids has shown their effectiveness as ligands in copper-catalyzed C-N cross-coupling reactions nih.gov. Similarly, this compound and its derivatives could be explored as ligands in various catalytic transformations, such as:
Cross-Coupling Reactions: Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: As part of a catalyst system for selective oxidation or reduction of organic substrates.
Asymmetric Catalysis: Chiral derivatives of the molecule could be synthesized and evaluated as ligands for enantioselective reactions.
Materials Science:
The ability of this compound to participate in hydrogen bonding and potentially coordinate with metal ions makes it an interesting building block for novel materials. Future research could explore its use in the synthesis of:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and amino groups can act as linkers to connect metal centers, forming extended network structures with potential applications in gas storage, separation, and catalysis.
Polymers: The molecule could be incorporated as a monomer in the synthesis of polyamides or other polymers with tailored thermal and mechanical properties.
Self-Assembling Systems: The interplay of hydrogen bonding and π-π stacking interactions could lead to the formation of supramolecular structures with interesting photophysical or electronic properties.
Deeper Investigation into Specific Biological Mechanisms at the Molecular Level (Non-Clinical)
While the biological activity of this compound itself is not well-documented, related oxanilic acid derivatives have shown antiallergic properties nih.gov. This suggests that the parent compound and its analogs may possess interesting pharmacological activities that warrant further investigation at the molecular level.
Future non-clinical research should aim to:
Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and computational screening to identify proteins or other biomolecules that interact with this compound.
Elucidate Binding Modes: Using biophysical techniques like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to determine the precise binding mode and affinity of the compound to its molecular targets.
Investigate Cellular Effects: Studying the effects of the compound on various cellular pathways and processes in vitro, such as enzyme activity, signal transduction, and gene expression. For example, studies on other N-substituted compounds have revealed their potential as cytotoxic agents nih.gov or inhibitors of specific enzymes researchgate.net.
A deeper understanding of these fundamental biological mechanisms is a prerequisite for any future exploration of the therapeutic potential of this class of compounds.
Development of Advanced Ligand Design Strategies for Highly Selective Molecular Targets
The scaffold of this compound presents a versatile platform for the design of ligands that can selectively target specific biological molecules. The development of bitopic ligands, which can interact with both an orthosteric binding site and a secondary binding site on a receptor, has proven effective for achieving high selectivity mdpi.com.
Future ligand design strategies based on the this compound scaffold could involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to the phenyl ring, the amino group, and the oxoacetic acid moiety to understand how these changes affect binding affinity and selectivity for a particular target.
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar steric and electronic properties to optimize binding interactions.
Computational and Molecular Modeling: Using computer-aided drug design to guide the synthesis of new derivatives with improved binding properties. Molecular docking studies can predict how different analogs will interact with a target protein, allowing for a more rational approach to ligand design ajchem-a.comnih.govnih.gov.
By employing these advanced design strategies, it may be possible to develop highly potent and selective ligands for a variety of molecular targets, including enzymes and receptors.
Opportunities in Unnatural Amino Acid and Peptide Mimetic Research
The structure of this compound, with its amino and carboxylic acid groups, makes it an intriguing candidate for use as an unnatural amino acid in peptide synthesis. The incorporation of unnatural amino acids into peptides can lead to novel structures with enhanced stability, altered conformation, and unique biological activities sigmaaldrich.com.
Unnatural Amino Acid Research:
Future research could explore:
Incorporation into Peptides: Developing methods to incorporate this compound into peptide chains using solid-phase or solution-phase synthesis.
Conformational Studies: Investigating how the incorporation of this unnatural amino acid influences the secondary and tertiary structure of peptides.
Biological Evaluation: Assessing the biological activity of peptides containing this unnatural amino acid, for example, as enzyme inhibitors or receptor agonists/antagonists.
Peptide Mimetic Research:
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as increased stability and oral bioavailability nih.gov. The rigid N-aryl oxalamide backbone of this compound could serve as a scaffold for the development of novel peptidomimetics. Recent work on the synthesis of N-troponyl-oxalamide peptides has shown that such structures can form distinctive foldameric structures, highlighting their potential as scaffolds for tuning peptide structure and function rsc.org.
By strategically attaching pharmacophoric groups to the this compound scaffold, it may be possible to create small molecule drugs that mimic the biological activity of larger peptides, offering a promising avenue for drug discovery.
Industrial Scale-Up Considerations and Process Intensification for this compound
The transition from laboratory-scale synthesis to industrial production of specialty chemicals like this compound presents a unique set of challenges and opportunities. While traditional batch processing has long been the standard, modern chemical manufacturing increasingly focuses on process intensification to enhance efficiency, safety, and sustainability. chemicatimes.comuk-cpi.comaiche.org This section explores the key considerations for the industrial scale-up of this compound production, with a focus on the potential for process intensification to overcome the limitations of conventional methods.
Challenges in Conventional Scale-Up
Scaling up the synthesis of this compound, which is likely produced through the reaction of 3-phenylenediamine with an oxalic acid derivative, in large batch reactors introduces several complexities. These challenges are common in fine chemical manufacturing and can impact product quality, process safety, and economic viability. biosynth.comrebuildmanufacturing.comepicsysinc.com
Key challenges include:
Heat and Mass Transfer Limitations: Large reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation. epicsysinc.com Exothermic reactions, which are common in the synthesis of such compounds, can be difficult to control, potentially leading to thermal runaways and the formation of impurities. rebuildmanufacturing.com Inadequate mixing can also result in localized "hot spots" and concentration gradients, further compromising reaction selectivity and yield.
Safety Concerns: The handling of large quantities of reactive chemicals in batch reactors inherently increases safety risks. rebuildmanufacturing.com Potential hazards include the risk of over-pressurization, exposure to hazardous materials, and the challenges associated with managing large volumes of flammable or corrosive solvents.
Batch-to-Batch Variability: Achieving consistent product quality across different batches can be difficult due to variations in reaction conditions, raw material quality, and operator influence. rebuildmanufacturing.comcorning.com This can lead to costly and time-consuming purification processes to meet final product specifications.
Economic Viability: The combination of long reaction times, extensive downstream processing, and potential for batch failures can negatively impact the economic feasibility of large-scale production. uk-cpi.com
Process Intensification through Continuous Flow Chemistry
Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. aiche.orgchemcopilot.comccdcindia.com For the synthesis of this compound, transitioning from batch to continuous flow manufacturing offers a promising solution to many of the challenges associated with industrial scale-up. corning.comfuturemarketinsights.comunito.it
Continuous flow reactors, such as microreactors or packed bed reactors, provide a highly controlled environment for chemical reactions. catalysts.comamt.uk Reagents are continuously pumped through a heated or cooled tube or channel, where they mix and react. The product is then collected at the outlet in a continuous stream.
Advantages of continuous flow processing for this synthesis include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction times, higher yields, and improved product purity. unito.itamt.uk
Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaways and other safety incidents. corning.comfuturemarketinsights.comcatalysts.com
Seamless Scalability: Scaling up production in a continuous flow system can be as simple as running the reactor for a longer period or by "numbering up" – adding more reactors in parallel. corning.com This avoids the complex and often non-linear challenges of scaling up batch reactors. epicsysinc.com
Increased Reproducibility and Quality Control: The steady-state operation of continuous flow reactors ensures consistent reaction conditions, leading to a more uniform product with less batch-to-batch variability. futuremarketinsights.com Integration of in-line analytical tools can allow for real-time monitoring and control of the process.
Reduced Environmental Footprint: The efficiency of continuous flow processes can lead to lower energy consumption and reduced solvent usage. futuremarketinsights.comamt.uk The higher yields and selectivity also minimize the formation of waste by-products.
The table below summarizes a comparison of key parameters between traditional batch processing and continuous flow manufacturing for the potential industrial production of this compound.
| Parameter | Traditional Batch Processing | Continuous Flow Manufacturing |
|---|---|---|
| Heat Transfer | Poor, limited by surface-area-to-volume ratio | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Often inefficient, leading to concentration gradients | Highly efficient due to small channel dimensions |
| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer with small reactor volumes |
| Scalability | Complex and non-linear | Straightforward through longer run times or numbering-up |
| Reproducibility | Prone to batch-to-batch variability | High consistency and reproducibility |
| Waste Generation | Higher potential for by-products and solvent waste | Minimized waste due to higher efficiency and selectivity |
Q & A
Basic: What analytical techniques are recommended for structural characterization of [(3-aminophenyl)amino]oxoacetic acid?
Methodological Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups (e.g., aromatic protons, amine, and carboxylate moieties). Chemical shifts for the aromatic ring (δ 6.5–7.5 ppm) and carboxylate (δ 170–180 ppm) are critical .
- Infrared Spectroscopy (IR): Confirms N–H (3300–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D molecular geometry for crystallizable derivatives .
Table 1: Key Spectral Signatures
| Technique | Target Group | Expected Signal |
|---|---|---|
| 1H NMR | Aromatic H | δ 6.5–7.5 ppm |
| 13C NMR | Carboxylate | δ 170–180 ppm |
| IR | C=O | 1650–1750 cm⁻¹ |
Advanced: How can synthetic routes for this compound be optimized to improve yield?
Methodological Answer:
Optimization strategies include:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the amine during carboxylate formation, reducing side reactions .
- Catalysis: Palladium-based catalysts for selective coupling of aryl amines to oxoacetic acid precursors .
- Reaction Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Kinetic Monitoring: In situ FTIR or HPLC tracks intermediate formation to adjust reaction parameters dynamically .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ | +15–20% |
| Solvent | DMF | +10% |
| Temperature | 80°C | Prevents degradation |
Basic: What validated methods quantify this compound in purified samples?
Methodological Answer:
- Ultra-High-Performance Liquid Chromatography (UHPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution). Detection at 254 nm for aromatic absorption .
- Ion-Exchange Chromatography: Separates charged species; pH 4.5 buffer enhances resolution of carboxylates .
- Calibration Curves: Linear range of 0.1–100 µg/mL with R² > 0.99 .
Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability: Degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the amide bond. Acidic conditions (pH 3–6) preserve integrity for >72 hours .
- Thermal Stability: Arrhenius plots show activation energy (Ea) of ~50 kJ/mol for decomposition. Storage at 4°C extends shelf life .
- Degradation Products: LC-MS identifies oxalic acid and 3-nitroaniline as primary breakdown products under heat/light .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles .
- Ventilation: Use fume hoods to avoid inhalation of NOx vapors (released during decomposition) .
- Storage: Airtight containers in dark, dry conditions at 4°C .
Advanced: How can computational modeling predict the reactivity of this compound in enzyme-binding studies?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock Vina): Simulates binding to enzymes (e.g., oxidoreductases) using PDB structures. Focus on hydrogen bonding with active-site residues .
- MD Simulations (GROMACS): Assess stability of enzyme-ligand complexes over 100 ns trajectories .
Basic: How does this compound interact with metal ions in solution?
Methodological Answer:
- Chelation Studies: UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) shows bathochromic shifts indicating complex formation. Stability constants (log K) calculated via Benesi-Hildebrand plots .
- EDTA Competition: Displacement assays quantify binding affinity relative to EDTA .
Advanced: What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Standardized Solubility Testing: Use USP protocols with controlled pH, temperature, and ionic strength .
- Impurity Profiling: LC-MS identifies hygroscopic impurities (e.g., residual solvents) that artificially elevate solubility .
- Co-Solvency Studies: Phase diagrams with ethanol/PEG 400 improve reproducibility .
Basic: What role does this compound play in microbial metabolism studies?
Methodological Answer:
- Metabolite Profiling: GC-MS tracks incorporation into bacterial pathways (e.g., phenylalanine metabolism) .
- Antioxidant Assays: DPPH radical scavenging evaluates free radical quenching capacity, correlating with phenolic derivatives .
Advanced: How can isotope-labeled analogs of this compound enhance pharmacokinetic studies?
Methodological Answer:
- Synthesis of 13C/15N-Labeled Derivatives: Enables tracing via LC-MS/MS in bioavailability studies .
- Microsomal Stability Assays: Liver microsomes incubate with labeled compound to identify CYP450-mediated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
